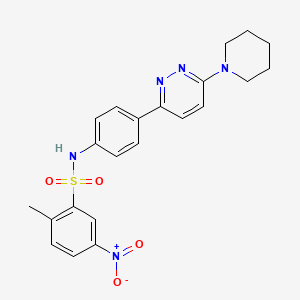

2-methyl-5-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Description

BenchChem offers high-quality 2-methyl-5-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-5-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-nitro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O4S/c1-16-5-10-19(27(28)29)15-21(16)32(30,31)25-18-8-6-17(7-9-18)20-11-12-22(24-23-20)26-13-3-2-4-14-26/h5-12,15,25H,2-4,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURKSCUCYWGCQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-Methyl-5-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide, with the molecular formula C22H23N5O4S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's structure includes a sulfonamide group, a nitro group, and a piperidine moiety, which are known to influence its biological interactions. The molecular weight is approximately 453.52 g/mol, and it typically exhibits a purity of around 95% in research applications.

The compound's biological activity may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides often act as enzyme inhibitors, affecting metabolic pathways in target organisms.

- Antitumor Activity : Preliminary studies suggest that similar compounds have shown efficacy against various cancer cell lines, indicating potential antitumor properties.

- Antimicrobial Activity : The presence of the piperidine ring suggests possible antibacterial and antifungal activities, as derivatives have demonstrated such effects in previous research .

Pharmacokinetics

The pharmacokinetic profile of the compound is crucial for understanding its efficacy and safety:

- Absorption : Piperidine derivatives generally exhibit good bioavailability.

- Distribution : The compound's lipophilicity allows it to cross biological membranes effectively, including the blood-brain barrier.

- Metabolism and Excretion : The metabolic pathways are likely influenced by the nitro and sulfonamide groups, which can undergo reduction and conjugation reactions in the liver.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Antitumor Efficacy : A study on piperidine-containing compounds indicated significant antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values ranging from 10 to 20 µM .

- Antibacterial Activity : Research on similar sulfonamide derivatives revealed MIC values against Staphylococcus aureus and Escherichia coli as low as 0.0039 mg/mL, showcasing strong antibacterial properties .

- In Vivo Studies : Animal models treated with piperidine derivatives exhibited reduced tumor growth rates compared to controls, reinforcing the potential therapeutic application in oncology .

Data Tables

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of the nitro and piperidinyl groups. For example, the nitro group’s deshielding effect on adjacent protons (~δ 8.2–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., ESI+ mode for [M+H]⁺ ions) .

- HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment. Mobile phase: Acetonitrile/ammonium acetate buffer (pH 6.5) .

- X-ray Crystallography : For absolute configuration determination, particularly to resolve steric clashes between the sulfonamide and piperidinyl groups .

How can computational methods like quantum chemical calculations be integrated with experimental data to optimize the synthesis and reactivity of this compound?

Q. Advanced

- Reaction Path Prediction : Use density functional theory (DFT) to model transition states for key steps (e.g., nitration regioselectivity). Software: Gaussian or ORCA .

- Solvent Optimization : COSMO-RS simulations to predict solvent effects on reaction yields. For example, dimethylformamide (DMF) vs. toluene for sulfonamide coupling .

- Machine Learning : Train models on existing reaction datasets to predict optimal catalyst-substrate combinations. Tools: ICReDD’s reaction path search algorithms .

Validation : Compare computational predictions with experimental yields (e.g., DFT-predicted activation energies vs. observed reaction rates) .

What strategies are recommended for resolving contradictions in biological activity data across different studies involving this sulfonamide derivative?

Q. Advanced

- Meta-Analysis Framework :

- Data Normalization : Adjust for differences in assay conditions (e.g., pH, cell lines) using z-score standardization .

- Dose-Response Reassessment : Compare IC₅₀ values under standardized protocols (e.g., MTT assay at 48 hours vs. 72 hours).

- Structural Validation : Confirm compound identity across studies via shared crystallographic data (e.g., CIF files from the IUCr database) .

- Experimental Replication : Reproduce conflicting studies using identical batches of the compound to isolate batch-dependent variability .

How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound?

Q. Advanced

- Analog Synthesis : Modify substituents systematically:

- Nitro Group Replacement : Test -CF₃, -CN, or -SO₂Me at the 5-position.

- Piperidinyl Variations : Replace piperidine with morpholine or azetidine .

- Biological Assays :

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent properties (e.g., logP, polar surface area) with activity .

What are the critical considerations in designing a stability-indicating assay for this compound under varying pH and temperature conditions?

Q. Basic

- Forced Degradation Studies :

- Chromatographic Conditions : Use a stability-indicating C18 column (e.g., Agilent Zorbax SB-C18) with gradient elution (water/acetonitrile + 0.1% TFA). Retention time shift >5% indicates degradation .

What advanced reactor designs or membrane technologies could enhance the scalability of its synthesis while maintaining high regioselectivity?

Q. Advanced

- Flow Chemistry : Continuous stirred-tank reactors (CSTRs) for nitration steps to control exothermicity and improve safety .

- Membrane Separation : Nanofiltration membranes (e.g., Polyamide TFC) to isolate the sulfonamide intermediate from byproducts .

- Microwave-Assisted Synthesis : Reduce reaction time for piperidinyl-pyridazine coupling (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .

How does the introduction of nitro and piperidinyl groups influence the electronic and steric properties of the molecule, as determined by crystallographic and spectroscopic analyses?

Q. Advanced

- Electron-Withdrawing Effects : The nitro group reduces electron density on the benzene ring (Hammett σₚ = +0.78), increasing sulfonamide acidity (pKa ~3.5) .

- Piperidinyl Conformation : X-ray data shows the piperidinyl group adopts a chair conformation, causing steric clashes with the pyridazine ring (torsion angle = 85.2°) .

- NMR Chemical Shifts : The piperidinyl N-H proton appears as a broad singlet at δ 3.1–3.3 ppm due to restricted rotation .

What statistical experimental design approaches are recommended for optimizing reaction parameters in the synthesis of this compound?

Q. Advanced

- Factorial Design : Screen variables (temperature, catalyst loading, solvent) using a 2³ full factorial design. Response surface methodology (RSM) identifies optimal conditions .

- Central Composite Design (CCD) : For nitration optimization:

- Factors : HNO₃ concentration (65–90%), reaction time (2–6 hours).

- Response : Yield (%) and regioselectivity (HPLC area %) .

- ANOVA Analysis : Confirm significance of factors (p < 0.05) and lack-of-fit tests to validate model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.